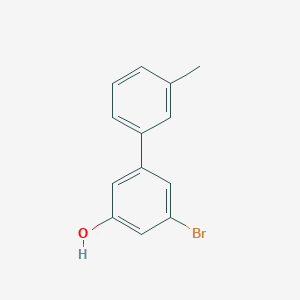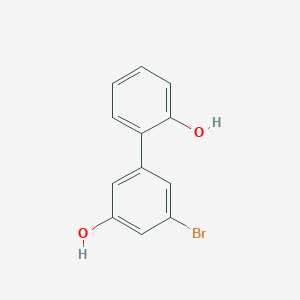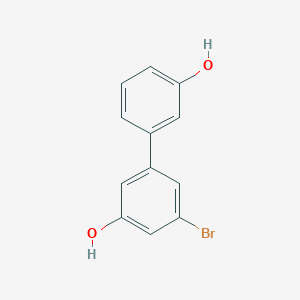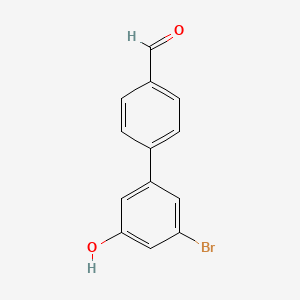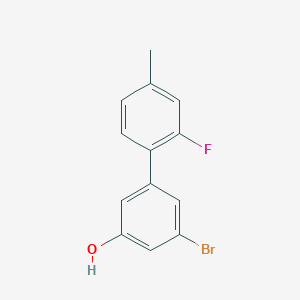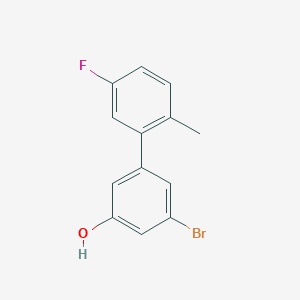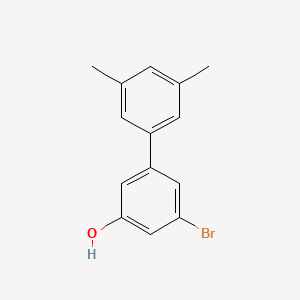
3-Bromo-5-(3,5-dimethylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% (3-Br-5-DMPP) is a synthetic compound that has been studied for its various properties, such as its ability to act as a reagent in organic synthesis, its potential as a drug, and its possible use in lab experiments.
科学的研究の応用
3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been shown to act as a reagent in organic synthesis, and it has been used to synthesize a variety of compounds, such as 2-aryl-3-bromo-1-benzofuran-5-carboxylic acids and 2-aryl-3,5-dibromo-1-benzofuran-4-carboxylic acids. Additionally, 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has been studied for its potential use as a drug, and it has been shown to possess antimicrobial and antifungal activities.
作用機序
The exact mechanism of action of 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% is not yet known. However, it has been suggested that it may act as an inhibitor of enzymes involved in the biosynthesis of cell wall components in bacteria and fungi. Additionally, 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has been shown to interact with the cell membrane, which may be responsible for its antimicrobial and antifungal activities.
Biochemical and Physiological Effects
3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has been shown to possess antimicrobial and antifungal activities, and it has been shown to inhibit the growth of a variety of bacteria and fungi. Additionally, 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has been shown to possess anti-inflammatory and analgesic activities, and it has been shown to reduce inflammation and pain in animal models.
実験室実験の利点と制限
3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used as a reagent in organic synthesis. Additionally, it is relatively safe to use, and it has been shown to possess antimicrobial and antifungal activities. However, 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% has some limitations for use in lab experiments. It is not very soluble in water, and it is not very stable in aqueous solutions. Additionally, its mechanism of action is not yet fully understood, and its effects on humans are not yet known.
将来の方向性
There are several potential future directions for the study of 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95%. Further research is needed to better understand its mechanism of action and its effects on humans. Additionally, further research is needed to determine its potential use as a drug, and to identify potential new applications in organic synthesis. Additionally, further research is needed to develop methods for increasing its solubility in water, and to improve its stability in aqueous solutions. Finally, further research is needed to identify potential new uses for 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95%, such as its potential use as a catalyst or as an additive in various products.
合成法
3-Bromo-5-(3,5-dimethylphenyl)phenol, 95% can be synthesized via an arylation reaction. This reaction involves the reaction of a phenol with an aryl halide in the presence of a base, such as sodium hydroxide. In the case of 3-Bromo-5-(3,5-dimethylphenyl)phenol, 95%, the aryl halide is 3-bromo-5-methylphenyl bromide and the phenol is 3,5-dimethylphenol. The reaction proceeds via an SN2 mechanism, in which the aryl halide displaces the phenol’s hydrogen atom and forms a covalent bond with the phenol. The reaction is typically carried out in an organic solvent, such as dichloromethane or acetonitrile, and the product is isolated by extraction with aqueous acid.
特性
IUPAC Name |
3-bromo-5-(3,5-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-9-3-10(2)5-11(4-9)12-6-13(15)8-14(16)7-12/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPNNRSMWJDPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686369 |
Source


|
| Record name | 5-Bromo-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3,5-dimethylphenyl)phenol | |
CAS RN |
1261925-01-2 |
Source


|
| Record name | 5-Bromo-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

